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molecular formula C14H18N4S B8389014 4-((4-Phenylpiperazin-1-yl)methyl)thiazol-2-amine

4-((4-Phenylpiperazin-1-yl)methyl)thiazol-2-amine

Cat. No. B8389014
M. Wt: 274.39 g/mol
InChI Key: FUZKEHVWNOEPNV-UHFFFAOYSA-N
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Patent
US07361654B2

Procedure details

To a solution of N-(4-((4-phenylpiperazin-1-yl)methyl) thiazol-2-yl)acetamide TFA salt (30 mg, 0.07 mmol) in THF (2 ml) was added 6N hydrochloric acid (2 ml). The reaction was heated at reflux for 2.5 hours, and then stirred at room temperature overnight. The reaction mixture was concentrated under vacuum to give the hydrochloride salt of 4-((4-phenylpiperazin-1-yl)methyl)thiazol-2-amine 94a as a tan solid, 20 mg (92% yield). LC/MS m/z 275.24 (M+H)+); HPLC Rt: 0.77 min.
Name
N-(4-((4-phenylpiperazin-1-yl)methyl) thiazol-2-yl)acetamide TFA salt
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
OC(C(F)(F)F)=O.[C:8]1([N:14]2[CH2:19][CH2:18][N:17]([CH2:20][C:21]3[N:22]=[C:23]([NH:26]C(=O)C)[S:24][CH:25]=3)[CH2:16][CH2:15]2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.Cl>C1COCC1>[C:8]1([N:14]2[CH2:19][CH2:18][N:17]([CH2:20][C:21]3[N:22]=[C:23]([NH2:26])[S:24][CH:25]=3)[CH2:16][CH2:15]2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
N-(4-((4-phenylpiperazin-1-yl)methyl) thiazol-2-yl)acetamide TFA salt
Quantity
30 mg
Type
reactant
Smiles
OC(=O)C(F)(F)F.C1(=CC=CC=C1)N1CCN(CC1)CC=1N=C(SC1)NC(C)=O
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hours
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCN(CC1)CC=1N=C(SC1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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